

Preclinical Profile of Ret-IN-9: A Novel Selective RET Kinase Inhibitor

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Compound of Interest		
Compound Name:	Ret-IN-9	
Cat. No.:	B15579013	Get Quote

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Introduction to RET Kinase and its Role in Oncology

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and renal systems.[1][2][3] Aberrant activation of the RET protein, through mutations or gene fusions, is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and papillary thyroid cancer (PTC).[1][3][4][5] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, which in turn stimulates downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[2][6][7] Selective inhibition of the RET kinase has emerged as a promising therapeutic strategy for these RET-driven malignancies.[2] **Ret-IN-9** is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby blocking its catalytic activity and downstream signaling.[1]

Mechanism of Action

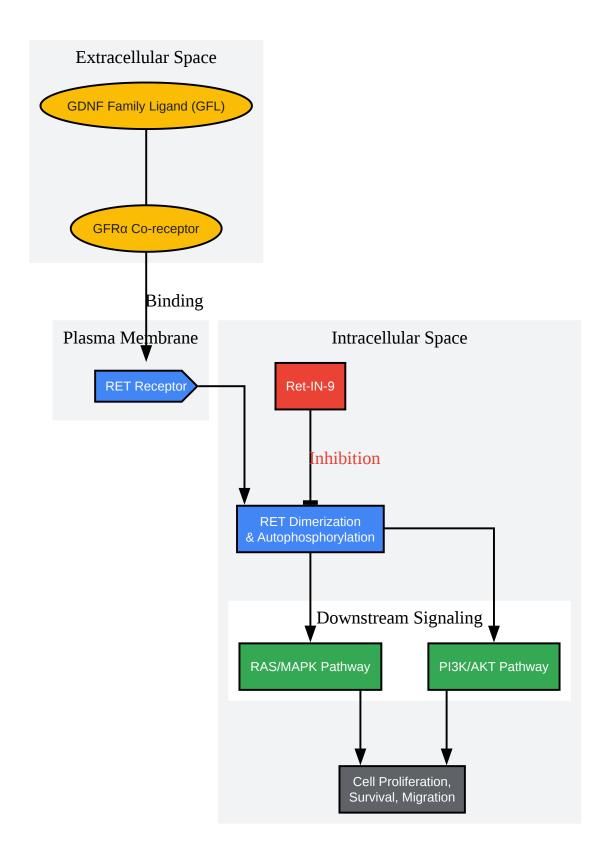




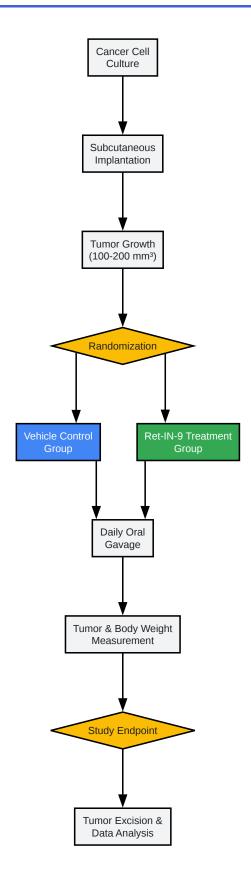


Ret-IN-9 is an ATP-competitive inhibitor of the RET receptor tyrosine kinase. By binding to the ATP-binding pocket of the RET kinase domain, it prevents the phosphorylation of the kinase and the subsequent activation of downstream oncogenic signaling pathways.[1][2] This targeted inhibition is designed to induce apoptosis and suppress the growth of tumors harboring activating RET mutations or fusions.[1]









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